Bis(2-bromoethyl) ether
Overview
Description
Bis(2-bromoethyl) ether is not directly discussed in the provided papers. However, related compounds with bromoethyl groups and ether linkages are mentioned, which can provide insight into the chemical behavior and properties of bis(2-bromoethyl) ether analogs. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) is a bromophenol compound derived from marine algae with antiangiogenic activity . Similarly, bis(2-methoxyethyl) ether is an inert ethereal organic solvent used in organometallic synthesis .
Synthesis Analysis
The synthesis of related brominated compounds is described in several papers. For example, 2,4-bis(bromomethyl)-estrone methyl ether is synthesized by reacting estrone methyl ether with formaldehyde and hydrogen bromide . This suggests that bis(2-bromoethyl) ether could potentially be synthesized through similar bromination reactions involving alcohols or ethers with hydrogen bromide or other brominating agents.
Molecular Structure Analysis
The molecular structure of bis(2-bromoethyl) ether itself is not analyzed in the provided papers. However, the structure of a related compound, bis[bis(trimethylsilyl)amino]bromocyanogermane, was characterized by various spectroscopic methods and X-ray diffractometry . This indicates that similar analytical techniques could be used to determine the molecular structure of bis(2-bromoethyl) ether.
Chemical Reactions Analysis
The chemical reactivity of brominated ethers is highlighted in several studies. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether shows biological activity by inhibiting angiogenesis through the VEGF signaling pathway . The reactivity of bis(2-methoxyethyl) ether as a solvent in organometallic synthesis is also noted . These examples suggest that bis(2-bromoethyl) ether may also participate in various chemical reactions, particularly as a reagent in halogenation or as a solvent in sensitive chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-bromoethyl) ether are not directly reported in the papers. However, the properties of similar brominated compounds can provide some context. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is studied, revealing mechanisms of decomposition that could be relevant to bis(2-bromoethyl) ether under high-temperature conditions . The toxicity and teratogenic effects of bis(2-methoxyethyl) ether are also discussed, indicating that bis(2-bromoethyl) ether might exhibit similar biological effects .
Scientific Research Applications
Halogenating Reagent in Synthesis Bis(2-N-methylimidazoliumethyl)ether dichloroiodate/dibromochlorate, closely related to bis(2-bromoethyl) ether, serves as an effective halogenating reagent. It's used for the α-chlorination/bromination of carbonyl compounds, offering high yields under mild conditions (Eshghi, Bakavoli, Ghasemzadeh, & Seyedi, 2015).
Insecticide Synergist Bis(2,3,3,3-tetrachloropropyl) ether, structurally similar to bis(2-bromoethyl) ether, is used as a synergist in insecticides. It enhances the effectiveness of insecticide formulations (Lin, 2008).
Organometallic Synthesis Bis(2-methoxyethyl) ether, a variant of bis(2-bromoethyl) ether, is used as a solvent in organometallic synthesis. It's valued for its excellent solvating properties, though it is not naturally occurring (Gad, 2014).
Bromofluorination of Organic Compounds The bromofluorination of bis(allyl)polyoxyethylene glycol ethers, which is closely related to bis(2-bromoethyl) ether, can be achieved through specific chemical reactions. This process is significant for creating specific tertiary fluorine adducts (Mekni, Hedhli, & Baklouti, 2000).
Oxidation of Aromatic Alcohols Bis(methoxypropyl) ether, related to bis(2-bromoethyl) ether, is used in the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones. This process highlights the use of atmospheric dioxygen as the sole oxidant, emphasizing an eco-friendly approach (Liu et al., 2018).
Cancer Research and Antifungal Activity Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a derivative of bis(2-bromoethyl) ether, has shown potential in cancer research for its cytotoxic activity and also exhibits antifungal properties, particularly against Botrytis cinerea (Liu et al., 2012), (Liu et al., 2014).
DNA Interaction and Molecular Targets Research on bis(2,3-dibromo-4,5-dihydroxybenzyl) ether also includes its interaction with DNA molecules, hinting at its potential in drug design and development of antifungal agents (Liu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVXADQAHVUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063851 | |
Record name | 2-Bromoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-bromoethyl) ether | |
CAS RN |
5414-19-7 | |
Record name | 2-Bromoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5414-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-bromoethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-bromoethyl) ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1'-oxybis[2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-bromoethyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-BROMOETHYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.